Cas no 3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol)

3598-26-3 structure
Produktname:4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Caffeylalkohol
- (E)-4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- CAFFEOYL ALCOHOL
- 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- Spectrum2_001614
- KBio1_001574
- Spectrum_001694
- KBio2_002174
- DTXSID20326956
- SpecPlus_000534
- AKOS017514907
- Spectrum4_001917
- KBioSS_002174
- 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]-
- SPBio_001647
- DivK1c_006630
- KBio2_007310
- KBioGR_002541
- KBio2_004742
- Q27158873
- NCGC00095751-01
- NSC624003
- NSC-624003
- SCHEMBL197852
- CCG-38897
- EN300-1246637
- DTXSID801027142
- CS-0460124
- 4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol
- CHEMBL1321891
- SPECTRUM1503992
- SureCN197852
- (E)-caffeyl alcohol
- caffeicalcohol
- CHEBI:86071
- 2-Propen-1-ol, 3-(3,4-dihydroxyphenyl)-
- SDCCGMLS-0066824.P001
- 272785-02-1
- trans-Caffeoyl alcohol
- FS-6827
- Spectrum5_000634
- UNII-P5Y9E2Q5EQ
- 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol
- Q15410859
- SR-05000002396
- 1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propen-1-yl)-
- caffeic alcohol
- P5Y9E2Q5EQ
- SR-05000002396-1
- 1,2-Benzenediol, 4-(3-hydroxy-1-propen-1-yl)-
- 4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol
- Caffeyl alcohol
- AC1NQZH2
- CHEBI:31334
- HY-N10373
- 3,4-Dihydroxycinnamyl alcohol
- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol
- 3598-26-3
- AKOS032954144
- 4-(3-Hydroxy-1-propenyl)-1,2-benzenediol
- 3-(3,4-Dihydroxyphenyl)prop-2-en-1-ol
- 1,2-Benzenediol, 4-(3-hydroxy-1-propenyl)-
- H20248
-
- MDL: MFCD18083876
- Inchi: InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2
- InChI-Schlüssel: ZCKDCRKBURQZPT-UHFFFAOYSA-N
- Lächelt: C1=CC(=C(C=C1C=CCO)O)O
Berechnete Eigenschaften
- Genaue Masse: 166.062994177g/mol
- Monoisotopenmasse: 166.062994177g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 156
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 1
- Topologische Polaroberfläche: 60.7Ų
- XLogP3: 1.1
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246637-10000mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 10000mg |
$5234.0 | 2023-10-02 | |
1PlusChem | 1P00CLKA-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | 95% | 10mg |
$982.00 | 2024-05-04 | |
Enamine | EN300-1246637-10.0g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 10g |
$5234.0 | 2023-06-08 | |
A2B Chem LLC | AF87018-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | ≥95% | 10mg |
$844.00 | 2024-04-20 | |
PhytoLab | 82489-500mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 500mg |
€9680 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82489-10MG |
Caffeoyl alcohol |
3598-26-3 | 10mg |
¥6781.51 | 2023-10-14 | ||
PhytoLab | 82489-50mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 50mg |
€1089 | 2023-10-25 | |
Enamine | EN300-1246637-0.05g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.05g |
$283.0 | 2023-06-08 | |
Enamine | EN300-1246637-0.25g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.25g |
$603.0 | 2023-06-08 | |
Enamine | EN300-1246637-100mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 100mg |
$422.0 | 2023-10-02 |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol Verwandte Literatur
-
Norikazu Sakakibara,Tomoyuki Nakatsubo,Shiro Suzuki,Daisuke Shibata,Mikio Shimada,Toshiaki Umezawa Org. Biomol. Chem. 2007 5 802
-
2. Preparation of monolignol γ-acetate, γ-p-hydroxycinnamate, and γ-p-hydroxybenzoate conjugates: selective deacylation of phenolic acetates with hydrazine acetateYimin Zhu,Matthew Regner,Fachuang Lu,Hoon Kim,Allison Mohammadi,Timothy J. Pearson,John Ralph RSC Adv. 2013 3 21964
-
Yibing Li,Xianzhi Meng,Rongqian Meng,Ting Cai,Yunqiao Pu,Zhi-Min Zhao,Arthur J. Ragauskas RSC Adv. 2023 13 12750
-
Shihao Su,Fan-shu Cao,Shuizhong Wang,Qingru Shen,Gen Luo,Qiang Lu,Guoyong Song Green Chem. 2023 25 8172
-
Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995
3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol) Verwandte Produkte
- 959312-06-2(2-Iodo-4-fluorobiphenyl)
- 2248219-14-7((2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine)
- 1806159-53-4(2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 903333-87-9(4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 1804768-04-4(Methyl 4-iodo-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate)
- 380333-81-3(3-(4,6-dimethylpyrimidin-2-yl)amino-1-{2-3-(prop-1-en-2-yl)phenylpropan-2-yl}urea)
- 2229504-48-5(3-(3-Chloro-2-methoxyphenyl)-2-oxopropanoic acid)
- 27570-20-3(Betulin-3-acetat)
- 1361803-57-7(3,5-Dichloro-5'-difluoromethyl-2'-trifluoromethyl-biphenyl)
- 100843-91-2(Murayaquinone)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:3598-26-3)Caffeoylalcohol

Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung